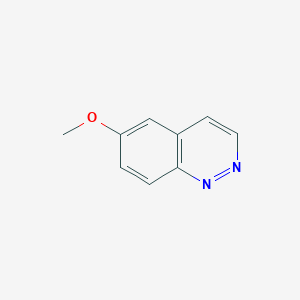

6-Methoxycinnoline

CAS No.:

Cat. No.: VC17470782

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N2O |

|---|---|

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 6-methoxycinnoline |

| Standard InChI | InChI=1S/C9H8N2O/c1-12-8-2-3-9-7(6-8)4-5-10-11-9/h2-6H,1H3 |

| Standard InChI Key | ZIZYSKVMWOOJHX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)N=NC=C2 |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

6-Methoxyquinoline belongs to the quinoline family, featuring a bicyclic structure comprising a benzene ring fused to a pyridine ring. The methoxy (–OCH₃) substituent at the sixth position introduces electronic and steric effects that influence its reactivity and intermolecular interactions. The compound’s InChI key (HFDLDPJYCIEXJP-UHFFFAOYSA-N) and SMILES notation (COC1=CC2=C(C=C1)N=CC=C2) provide precise representations of its atomic connectivity .

Table 1: Key Chemical Identifiers of 6-Methoxyquinoline

| Property | Value |

|---|---|

| CAS Number | 5263-87-6 |

| Molecular Formula | |

| Molecular Weight | 159.19 g/mol |

| Boiling Point | 295.3°C at 760 mmHg |

| Melting Point | 18–20°C |

| Density | 1.1 g/cm³ |

| LogP (Partition Coefficient) | 2.17 |

| Water Solubility | Insoluble |

These properties are critical for predicting its behavior in synthetic and applied contexts .

Spectroscopic and Thermodynamic Data

The compound’s purity (98% as per commercial specifications) and spectral fingerprints (e.g., NMR, IR) ensure its reliability in research. Its vapor pressure at 25°C is negligible (0.0±0.6 mmHg), and the refractive index is 1.611, which aids in purity assessment during synthesis . Differential scanning calorimetry (DSC) studies confirm its thermal stability, with decomposition occurring above 110°C .

Synthetic Methodologies

Conventional Synthesis Routes

6-Methoxyquinoline is typically synthesized via cyclization reactions or functionalization of pre-existing quinoline derivatives. A notable method involves the transition metal-catalyzed coupling of 4-methoxyaniline with 1,3-propylene glycol under oxygenated conditions. This green chemistry approach, developed by researchers at the Lanzhou Institute of Chemical Physics, achieves a 72% yield at 150°C over 12 hours .

Reaction Scheme:

The use of co-catalysts (I and II) enhances reaction efficiency, though their identities remain proprietary .

Optimization and Scalability

Industrial-scale production (e.g., by Thermo Scientific Chemicals) employs glass bottle packaging for 25 g and 100 g quantities, priced at 117.59 EUR and 243.21 EUR, respectively . Modifications to reaction conditions, such as solvent selection (e.g., 1,3-propylene glycol) and temperature control, are pivotal for minimizing byproducts and improving yield .

Applications in Materials Science and Biochemistry

Liquid Crystalline Materials

6-Methoxyquinoline derivatives exhibit mesomorphic properties, forming nematic phases essential for liquid crystal displays (LCDs). A 2015 study synthesized 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines, which demonstrated stable nematic behavior over wide temperature ranges. Polarized optical microscopy and DSC confirmed their phase transitions, highlighting their potential in optoelectronic devices .

Biochemical Research

As a biochemical reagent, 6-methoxyquinoline serves as a precursor for fluorescent probes. For instance, ratiometric fluorescence imaging utilizing quinoline derivatives enables precise measurement of chloride ion concentrations in cellular environments, aiding studies on ischemic heart disease .

Recent Advances and Future Directions

Environmental Chemistry

Studies on Setschenow constants for N-heteroaromatics in saline solutions have utilized 6-methoxyquinoline to model solute-solvent interactions, informing pollution mitigation strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume